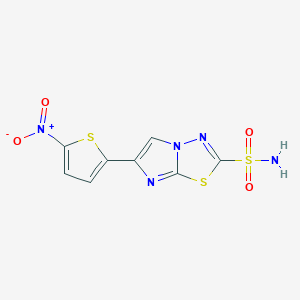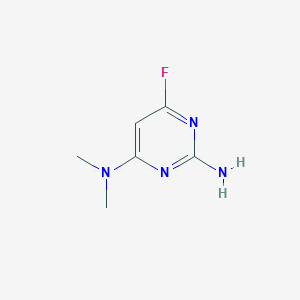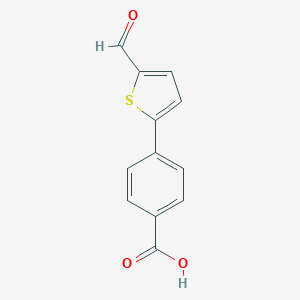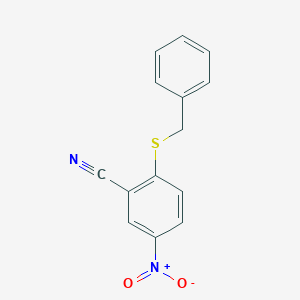![molecular formula C9H15IN2O2S B061398 tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate CAS No. 179116-01-9](/img/structure/B61398.png)
tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate
Overview
Description
Tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and biochemistry.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate is not fully understood. However, it is believed to exert its effects by binding to specific targets in the body, such as enzymes or receptors, and modulating their activity. The precise molecular interactions underlying its mechanism of action are the subject of ongoing research.
Biochemical and physiological effects:
Tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have beneficial effects in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has also been shown to possess antitumor activity, possibly by inducing apoptosis (programmed cell death) in cancer cells. Additionally, it has been reported to exhibit antimicrobial activity against certain bacterial strains, possibly by disrupting the bacterial cell membrane.
Advantages and Limitations for Lab Experiments
Tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it amenable to a range of analytical techniques such as NMR spectroscopy and mass spectrometry. However, there are also some limitations to its use. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, its potential toxicity and side effects need to be carefully considered when designing experiments involving its use.
Future Directions
There are several future directions for research involving tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate. One area of interest is the development of new drugs based on its structure and mechanism of action. This could involve designing analogs with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the investigation of its effects on specific molecular targets, such as enzymes or receptors, in order to gain a better understanding of its mechanism of action. Additionally, its potential applications as an antimicrobial or antitumor agent could be further explored. Finally, the development of new synthetic methods for its production could help to improve the yield and purity of the compound.
Scientific Research Applications
Tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate has potential applications in various areas of scientific research. It has been reported to exhibit inhibitory activity against certain enzymes such as acetylcholinesterase, which is involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. It has also been found to possess antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, it has been reported to exhibit antimicrobial activity against certain bacterial strains, making it a potential candidate for the development of antibacterial agents.
properties
CAS RN |
179116-01-9 |
|---|---|
Product Name |
tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate |
Molecular Formula |
C9H15IN2O2S |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C9H15IN2O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h6H,4-5H2,1-3H3,(H,11,12,13) |
InChI Key |
JIMCHDAEYWSCLL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=NC(CS1)CI |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(CS1)CI |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)
![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)
![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)
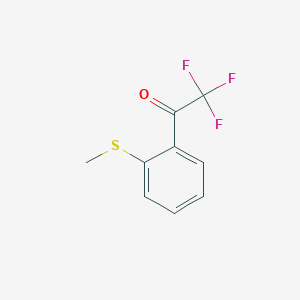
![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)
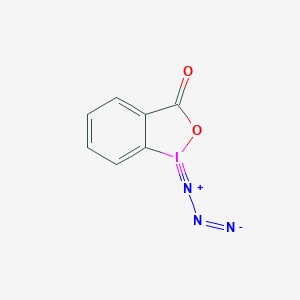
![2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B61332.png)
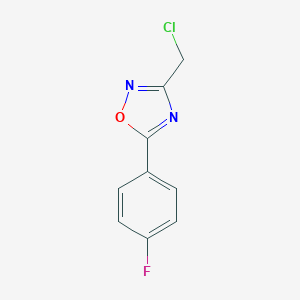
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI)](/img/structure/B61343.png)
